molecular formula C7H8OS B13556151 1-(Thiophen-3-yl)prop-2-en-1-ol

1-(Thiophen-3-yl)prop-2-en-1-ol

Cat. No.: B13556151
M. Wt: 140.20 g/mol
InChI Key: VDSSFVWDWRWNLV-UHFFFAOYSA-N
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Description

1-(Thiophen-3-yl)prop-2-en-1-ol is an organic compound with the molecular formula C7H8OS It features a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to a prop-2-en-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Thiophen-3-yl)prop-2-en-1-ol can be synthesized through several methods. One common approach involves the condensation of thiophene-3-carboxaldehyde with propargyl alcohol under basic conditions. The reaction typically requires a base such as potassium carbonate and a solvent like ethanol. The mixture is heated to reflux, and the product is obtained after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation and crystallization to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(Thiophen-3-yl)prop-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Thiophen-3-yl)prop-2-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Thiophen-3-yl)prop-2-en-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    1-(Thiophen-2-yl)prop-2-en-1-ol: Similar structure but with the thiophene ring attached at the 2-position.

    1-(Furan-3-yl)prop-2-en-1-ol: Contains a furan ring instead of a thiophene ring.

    1-(Pyridin-3-yl)prop-2-en-1-ol: Features a pyridine ring in place of the thiophene ring.

Uniqueness

1-(Thiophen-3-yl)prop-2-en-1-ol is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs. The sulfur atom in the thiophene ring can enhance the compound’s ability to participate in various chemical reactions and interactions, making it a valuable scaffold in medicinal chemistry and materials science.

Properties

Molecular Formula

C7H8OS

Molecular Weight

140.20 g/mol

IUPAC Name

1-thiophen-3-ylprop-2-en-1-ol

InChI

InChI=1S/C7H8OS/c1-2-7(8)6-3-4-9-5-6/h2-5,7-8H,1H2

InChI Key

VDSSFVWDWRWNLV-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=CSC=C1)O

Origin of Product

United States

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